Near‑Quantitative AGT Binding vs. Glycosylated Analogue [125I]IBdG
In a paired‑label format measuring direct binding to purified AGT protein, [131I]IBG achieved 99.4 % ± 0.4 % of input radioactivity bound, while the 2′‑deoxyguanosine analogue [125I]IBdG bound only 48.8 % ± 2.9 % under identical conditions. BG inhibited [131I]IBG binding with an IC50 of 3.3 μM, compared to 1.4 μM for [125I]IBdG, confirming higher AGT‑substrate fidelity for the free‑base guanine compound [1].
| Evidence Dimension | Percentage of input radioactivity bound to purified AGT |
|---|---|
| Target Compound Data | 99.4 % ± 0.4 % ([131I]IBG) |
| Comparator Or Baseline | 48.8 % ± 2.9 % ([125I]IBdG) |
| Quantified Difference | ~2.0‑fold higher AGT binding for [131I]IBG |
| Conditions | Purified AGT protein; paired‑label format in absence of BG; nonspecific binding to BSA ~15–17 % for both |
Why This Matters
Maximal AGT‑bound fraction directly translates to superior signal‑to‑background ratio for AGT quantification; a ~50 % non‑binding fraction with IBdG increases unspecific noise, undermining quantitative SPECT or scintigraphic readouts.
- [1] Shankar S, Affleck DJ, Welsh PC, Zalutsky MR, Vaidyanathan G. Synthesis and in vitro evaluation of O6-3[131/125I]iodobenzyl-2′-deoxyguanosine ([131/125I]IBdG). Cancer Res. 2004;64(7_Supplement):231-232. View Source
